molecular formula C19H21N3O5 B5557616 (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid

Cat. No.: B5557616
M. Wt: 371.4 g/mol
InChI Key: KLOGZAHURCMNFL-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzodioxole ring, a dimethylimidazole moiety, and a pyrrolidine carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, the introduction of the dimethylimidazole moiety, and the construction of the pyrrolidine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. Techniques such as continuous-flow synthesis and the use of automated reactors can be employed to achieve consistent quality and high throughput. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome and yield.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid can be compared with other compounds that have similar structural features, such as:
    • Benzodioxole derivatives
    • Imidazole-containing compounds
    • Pyrrolidine carboxylic acids

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-11-12(2)22(9-20-11)8-18(23)21-6-14(15(7-21)19(24)25)13-3-4-16-17(5-13)27-10-26-16/h3-5,9,14-15H,6-8,10H2,1-2H3,(H,24,25)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOGZAHURCMNFL-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C=N1)CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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